molecular formula C25H26N4O5S B11638272 (6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11638272
M. Wt: 494.6 g/mol
InChI Key: YVDIRLYFEPFCDI-RSPUHVBCSA-N
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Description

The compound (6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidin-7-ones. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy, methoxy, and phenoxy groups, as well as a thiadiazole ring fused to a pyrimidine ring. The presence of these diverse functional groups and the fused ring system endows the compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps in the synthesis may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of sulfur-containing reagents and catalysts.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through condensation reactions involving suitable aldehydes or ketones.

    Functional Group Modifications: The ethoxy, methoxy, and phenoxy groups are introduced through nucleophilic substitution reactions, often using corresponding alkyl halides or alcohols.

Industrial Production Methods

For industrial-scale production, the synthesis of (6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, alcohols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

(6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds, such as:

The uniqueness of (6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O5S/c1-4-22-28-29-23(26)19(24(30)27-25(29)35-22)14-16-6-11-20(21(15-16)32-5-2)34-13-12-33-18-9-7-17(31-3)8-10-18/h6-11,14-15,26H,4-5,12-13H2,1-3H3/b19-14-,26-23?

InChI Key

YVDIRLYFEPFCDI-RSPUHVBCSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)OC)OCC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)OC)OCC)C(=O)N=C2S1

Origin of Product

United States

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